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molecular formula C14H18N2O4 B8479691 3-[3-(4-Methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one CAS No. 615267-94-2

3-[3-(4-Methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one

Cat. No. B8479691
M. Wt: 278.30 g/mol
InChI Key: DOMGVTIXDZWVAE-UHFFFAOYSA-N
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Patent
US07351849B2

Procedure details

In a stream of nitrogen, a solution of 3-crotonoyl-1,3-oxazolidin-2-one (776 mg, 5.0 mmol), anisidine trifluoromethanesulfonate (1.64 g, 6.0 mmol), anisidine (3.1 mg, 0.005 mmol) and Pd((R)-segphos)(H2O)2(OTf)2 (26.3 mg, 0.005 mmol) in tetrahydrofuran (5 ml) was stirred at room temperatures for 24 hours. When no starting material remained was noticed, a saturated aqueous solution of ammonium chloride was added to quench the reaction and the resulting mixture was extracted with ethyl acetate. The organic layer was concentrated and purified by a silica gel column chromatography (hexane: ethyl acetate=1:1) to give the objective 3-[3-(4-methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one (1.16 g, in a yield of 83%). The enantiomeric excess ratio was determined to be 97% e.e. by a liquid chromatography with an optical isomer separating column (column: AD-H).
Quantity
776 mg
Type
reactant
Reaction Step One
Name
anisidine trifluoromethanesulfonate
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd((R)-segphos)(H2O)2(OTf)2
Quantity
26.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:6]1[CH2:10][CH2:9][O:8][C:7]1=[O:11])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].FC(F)(F)S(O)(=O)=O.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=1.COC1C=CC(N)=CC=1.[Cl-].[NH4+]>O1CCCC1>[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([NH:28][CH:3]([CH3:4])[CH2:2][C:1]([N:6]2[CH2:10][CH2:9][O:8][C:7]2=[O:11])=[O:5])=[CH:24][CH:23]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
776 mg
Type
reactant
Smiles
C(\C=C\C)(=O)N1C(OCC1)=O
Name
anisidine trifluoromethanesulfonate
Quantity
1.64 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F.COC1=CC=C(C=C1)N
Name
Quantity
3.1 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Pd((R)-segphos)(H2O)2(OTf)2
Quantity
26.3 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography (hexane: ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(CC(=O)N1C(OCC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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